N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of indoline, triazole, and benzamide moieties
Scientific Research Applications
Antimicrobial Activity
N-[[5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide and its derivatives have been studied for their potential antimicrobial properties. A study by Baviskar, Khadabadi, and Deore (2013) synthesized a series of related compounds, demonstrating in vitro antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Another study by Hussain, Sharma, and Amir (2008) reported significant antibacterial and antifungal activities for similar derivatives, highlighting their potential in addressing microbial infections (Hussain, Sharma, & Amir, 2008).
Anti-Cancer Potential
There is growing interest in the use of this chemical and its derivatives for cancer treatment. Research by Šermukšnytė et al. (2022) explored the cytotoxicity of similar compounds against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Certain derivatives were identified as highly active, suggesting their potential use as anti-cancer agents (Šermukšnytė et al., 2022). Ghani and Alabdali (2022) also examined gold (III) and Nickel (II) complexes derived from similar compounds for their anti-cancer activity, particularly against breast cancer cell lines, showcasing promising results (Ghani & Alabdali, 2022).
Neuropharmacological Effects
The impact of these compounds on the central nervous system (CNS) has also been investigated. Maliszewska-Guz et al. (2005) studied the effects of similar derivatives on CNS in mice, providing a foundation for further exploration in neuropharmacology (Maliszewska-Guz et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases such as Alzheimer’s disease .
Mode of Action
Based on the structural similarity to other indolin-2-one compounds, it can be inferred that it might interact with its targets (like ache) and inhibit their function .
Biochemical Pathways
If it acts as an ache inhibitor, it would affect the cholinergic pathway, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Pharmacokinetics
Similar compounds have shown good bactericidal activity, suggesting they are effectively absorbed and distributed .
Result of Action
Similar compounds have shown remarkable antibacterial activities against drug-resistant bacteria, including staphylococcus aureus strains . This suggests that the compound could have a significant impact at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of the triazole intermediate with the benzamide derivative under specific reaction conditions, such as the use of appropriate solvents
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O4S/c1-18-21(11-7-13-22(18)33(36)37)26(35)28-16-24-29-30-27(32(24)20-9-3-2-4-10-20)38-17-25(34)31-15-14-19-8-5-6-12-23(19)31/h2-13H,14-17H2,1H3,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWJQBUAVPEDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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